molecular formula C16H16O5 B12065672 OM-173betaA

OM-173betaA

Cat. No.: B12065672
M. Wt: 288.29 g/mol
InChI Key: PMXDIJXJSJYPBK-UHFFFAOYSA-N
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Description

OM-173betaA is a quinone bacterial metabolite originally isolated from Streptomyces hebeiensis. It is known for its antimicrobial activity, particularly against mycoplasmas and fungi . This compound belongs to the benzoisochromanequinone class and has a molecular formula of C16H16O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

OM-173betaA can be synthesized through a series of chemical reactions involving the formation of the benzoisochromanequinone skeleton. The synthetic route typically involves the following steps:

    Formation of the benzoisochromanequinone core: This step involves the cyclization of a suitable precursor to form the benzoisochromanequinone skeleton.

    Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to the core structure.

    Purification: The final product is purified using techniques like solvent extraction, silica gel chromatography, and preparative thin-layer chromatography

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces hebeiensis. The fermentation broth is then subjected to solvent extraction and chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

OM-173betaA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Substitution reactions can introduce different functional groups into the benzoisochromanequinone skeleton

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are quinone and hydroquinone derivatives .

Scientific Research Applications

OM-173betaA has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying quinone chemistry and reactions.

    Biology: this compound is studied for its antimicrobial properties, particularly against mycoplasmas and fungi

    Medicine: Research is ongoing to explore its potential as an antibiotic agent.

    Industry: The compound is used in the development of antimicrobial coatings and materials

Mechanism of Action

OM-173betaA exerts its antimicrobial effects by targeting the cell membranes of mycoplasmas and fungi. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of essential enzymes and disruption of membrane potential .

Comparison with Similar Compounds

OM-173betaA is structurally related to other benzoisochromanequinone compounds such as nanaomycin A, nanaomycin C, and frenolicin B. Compared to these compounds, this compound exhibits unique antimicrobial properties and a distinct molecular structure .

List of Similar Compounds

  • Nanaomycin A
  • Nanaomycin C
  • Frenolicin B

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

9-hydroxy-3-(2-hydroxyethyl)-1-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C16H16O5/c1-8-13-11(7-9(21-8)5-6-17)15(19)10-3-2-4-12(18)14(10)16(13)20/h2-4,8-9,17-18H,5-7H2,1H3

InChI Key

PMXDIJXJSJYPBK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC(O1)CCO)C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

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